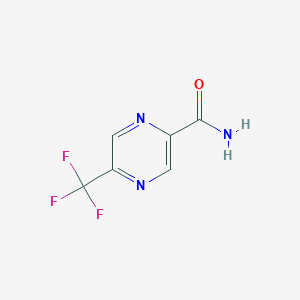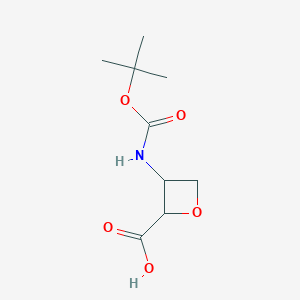
3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can react with the oxetane ring under basic conditions.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxetane derivatives.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide mimetics and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The oxetane ring can act as a reactive site for nucleophilic attack, facilitating the formation of new bonds and complex structures.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)oxetane-3-carboxylic acid
- 3-((tert-Butoxycarbonyl)(methyl)amino)oxetane-3-carboxylic acid
- tert-Butyl 3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)-1-pyrrolidinecarboxylate
Uniqueness
3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid is unique due to its specific structure, which combines the protective Boc group with the reactive oxetane ring. This combination allows for versatile applications in organic synthesis, making it a valuable tool for chemists and researchers.
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
ZAAGFPCWFSEKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


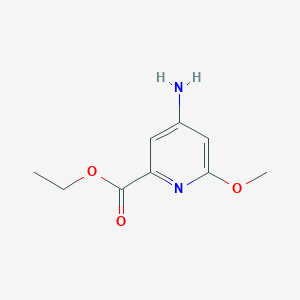
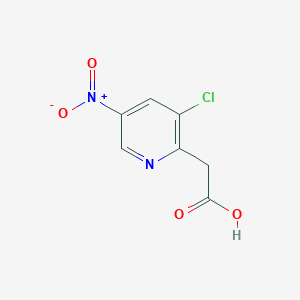

![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
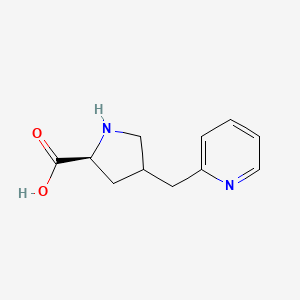
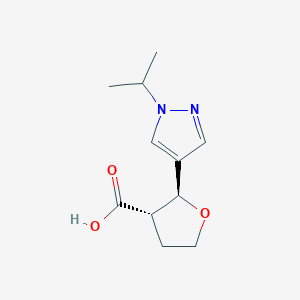
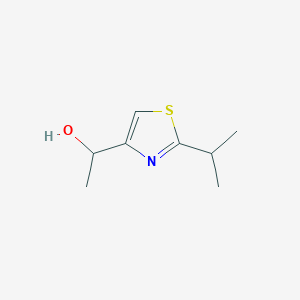
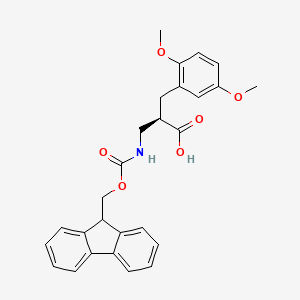
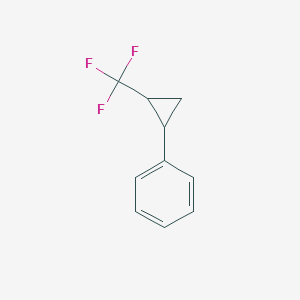
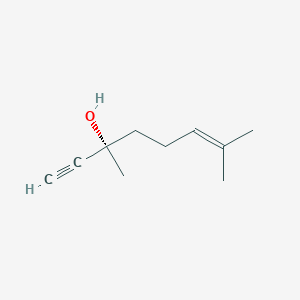
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
